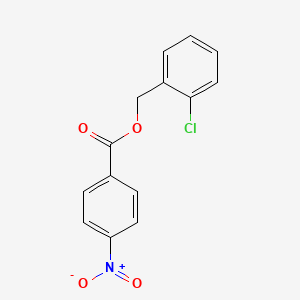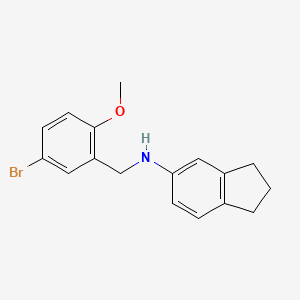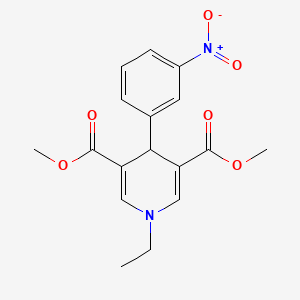
2-(4-methylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2014 as a designer drug and has gained popularity in the recreational drug market due to its psychoactive effects. MMB-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for the regulation of several physiological processes in the body.
Mechanism of Action
MMB-2201 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are widely distributed throughout the body. These receptors are responsible for the regulation of several physiological processes, including pain perception, appetite, mood, and immune function. The activation of CB1 receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine, which results in the psychoactive effects of the drug. The activation of CB2 receptors by MMB-2201 has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMB-2201 are primarily mediated by the activation of the cannabinoid receptors CB1 and CB2. The activation of CB1 receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine, which results in the psychoactive effects of the drug. The activation of CB2 receptors by MMB-2201 has been shown to have anti-inflammatory and immunomodulatory effects. MMB-2201 has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using MMB-2201 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for the study of the endocannabinoid system and its role in the regulation of various physiological processes. However, one limitation of using MMB-2201 is its potential for abuse and dependence, which may limit its use in certain research settings.
Future Directions
There are several future directions for the research on MMB-2201. One area of interest is the development of new drugs based on the structure of MMB-2201 for the treatment of medical conditions such as pain, inflammation, and neurodegenerative disorders. Another area of interest is the study of the pharmacokinetics and metabolism of MMB-2201, which may provide insights into its potential for abuse and dependence. Additionally, further research is needed to elucidate the mechanisms of action of MMB-2201 and its effects on various physiological processes.
Synthesis Methods
The synthesis of MMB-2201 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-(4-methylphenyl)-2-oxoacetic acid in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the resulting product is purified by column chromatography. The purity of the final product is determined by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MMB-2201 has been extensively studied for its potential therapeutic applications in the treatment of several medical conditions. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising candidate for the development of new drugs. MMB-2201 has also been investigated for its potential use as a tool in neuroscience research, particularly in the study of the endocannabinoid system and its role in the regulation of various physiological processes.
properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11-6-8-13(9-7-11)16(19)10-23-17(20)14-4-3-5-15(12(14)2)18(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVXSMPXJKAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)




![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)






